molecular formula C17H18N2O2S B2564867 N-phenyl-N-(piperidine-1-carbonyl)thiophene-2-carboxamide CAS No. 391861-34-0

N-phenyl-N-(piperidine-1-carbonyl)thiophene-2-carboxamide

Cat. No.: B2564867
CAS No.: 391861-34-0
M. Wt: 314.4
InChI Key: UVOZQWBNNOMDKK-UHFFFAOYSA-N
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Description

N-phenyl-N-(piperidine-1-carbonyl)thiophene-2-carboxamide (CAS 391861-34-0) is a chemical compound offered for non-human research purposes. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any personal use. With a molecular formula of C17H18N2O2S and a molecular weight of 314.4 g/mol, this compound features a thiophene moiety, which is recognized as a privileged structure in medicinal chemistry . The thiophene ring is a common pharmacophore in numerous biologically active molecules and approved drugs, valued for its role as a bioisostere and its ability to improve physicochemical properties and binding affinity . Thiophene-2-carboxamide derivatives are investigated in various research areas, including studies focused on acetylcholinesterase and butyrylcholinesterase inhibition . Researchers can utilize this molecule as a versatile chemical building block in drug discovery, medicinal chemistry, and the synthesis of novel compounds for biological screening.

Properties

IUPAC Name

N-phenyl-N-(thiophene-2-carbonyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c20-16(15-10-7-13-22-15)19(14-8-3-1-4-9-14)17(21)18-11-5-2-6-12-18/h1,3-4,7-10,13H,2,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOZQWBNNOMDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-N-(piperidine-1-carbonyl)thiophene-2-carboxamide typically involves the condensation of thiophene-2-carboxylic acid with N-phenylpiperidine-1-carboxamide. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-N-(piperidine-1-carbonyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

1. Antiviral Activity

Recent studies have highlighted the potential of thiophene derivatives, including N-phenyl-N-(piperidine-1-carbonyl)thiophene-2-carboxamide, as antiviral agents. Research indicates that these compounds can effectively inhibit viral entry mechanisms, particularly against the Ebola virus. A study reported that derivatives exhibited significant antiviral activity, with effective concentrations (EC50) demonstrating their potential as therapeutic agents against viral infections .

2. Antimicrobial Activity

The compound has shown promising results in antimicrobial studies. Derivatives related to this compound have been tested against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL. This suggests strong bactericidal activity, particularly against resistant strains.

3. Anti-Tubercular Activity

Research into the anti-tubercular properties of piperidine derivatives has revealed that this compound exhibits significant activity against Mycobacterium tuberculosis. IC50 values ranging from 1.35 to 2.18 μM indicate its potential as an effective treatment option for tuberculosis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the piperidine core and the introduction of different substituents on the thiophene ring can enhance efficacy and selectivity against specific biological targets.

Case Studies

Case Study 1: Anti-Tubercular Screening

A focused study on anti-tubercular agents synthesized several derivatives based on the piperidine scaffold. Among these, this compound demonstrated notable activity against Mycobacterium tuberculosis, revealing a favorable safety profile in human cell lines.

Case Study 2: Antimicrobial Evaluation

Another investigation assessed the antimicrobial properties of various thiophene-piperidine derivatives, including this compound. The results indicated significant bactericidal effects against resistant strains, supporting its potential as a therapeutic agent in infectious diseases.

Mechanism of Action

The mechanism of action of N-phenyl-N-(piperidine-1-carbonyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Opioid Pharmacology

2-Thiophenefentanyl shares a backbone with fentanyl derivatives but differs in the heterocyclic ring system. Key comparisons include:

Compound Core Structure Key Substituents Pharmacological Profile Reference
2-Thiophenefentanyl Thiophene-2-carboxamide N-phenyl, N-piperidine-1-carbonyl High μ-opioid receptor affinity
Furanylfentanyl Furan-2-carboxamide N-phenyl, N-piperidinylethyl Similar potency to fentanyl
Acetylfentanyl Phenylacetamide N-phenyl, N-(piperidin-4-yl) Lower potency than fentanyl

Antitubercular Thiophene-2-Carboxamides

Thiophene-2-carboxamide derivatives with nitroaryl and piperidine substituents exhibit activity against Mycobacterium tuberculosis:

Compound (ID) Substituents Activity Against M. tuberculosis H37Rv (MIC, µg/mL) Cytotoxicity (IC50, µg/mL) Reference
7947882 5-methyl, 4-nitrophenyl 0.5 (replicating), 2.0 (intracellular) >40 (HepG2, A549)
7904688 3-phenyl, carbamothioyl-piperidine 1.0 (replicating), 4.0 (intracellular) >40 (Huh7, Raw)
2-Thiophenefentanyl N-phenyl, N-piperidine-1-carbonyl Not reported Not tested

The antitubercular activity of 7947882 and 7904688 is attributed to EthA-mediated activation, generating reactive intermediates that disrupt mycobacterial lipid biosynthesis . In contrast, 2-thiophenefentanyl lacks nitro or methyl groups critical for this mechanism, highlighting the role of substituents in biological targeting.

Anticancer Benzo[b]thiophene-2-Carboxamides

Piperidine-substituted benzo[b]thiophene-2-carboxamides demonstrate anticancer activity through protein-protein interaction inhibition:

Compound (ID) Substituents Molecular Weight ([M + H]+) Key NMR Shifts (δ, ppm) Target Reference
51 5-(4-piperidine-1-carbonyl)phenyl, piperidinylmethyl 462.2 13C: 168.7 (C=O), 161.6 (thiophene) AF9/ENL-DOT1L interactions
30 4-pyrroline-1-carbonylphenyl, piperidinylmethyl 448.2 1H: 8.45 (NH), 7.92 (aromatic) AF4/MLL-AF9 interactions
2-Thiophenefentanyl 429.5 (calculated) μ-opioid receptor

The benzo[b]thiophene core in compounds like 51 enhances planar rigidity, improving binding to oncogenic protein interfaces . In contrast, 2-thiophenefentanyl’s simpler thiophene ring prioritizes opioid receptor complementarity over anticancer targets.

Anti-Angiogenic and Antimitotic Derivatives

Thiophene-2-carboxamides with dual anti-angiogenic and antimitotic activity feature cyano and methoxyphenyl groups:

Compound Substituents IC50 (HepG-2, µM) IC50 (HCT-116, µM) Mechanism Reference
5-Cyano-N-(4-methoxyphenyl)-2-phenylamino Cyano, 4-methoxyphenyl, phenylamino 8.2 9.5 Tubulin polymerization
2-Thiophenefentanyl Not tested Not tested Opioid receptor agonism

The cyano group in anti-angiogenic derivatives enhances electrophilicity, enabling covalent interactions with tubulin or VEGF receptors .

Structural and Crystallographic Comparisons

Crystallographic studies on N-(2-nitrophenyl)thiophene-2-carboxamide reveal:

  • Dihedral angles between thiophene and benzene rings: 8.5–13.5° .
  • Weak C–H⋯O/S interactions stabilize crystal packing .

In contrast, 2-thiophenefentanyl’s piperidine-1-carbonyl group introduces conformational flexibility, likely reducing crystallinity compared to nitro-substituted analogs.

Biological Activity

N-Phenyl-N-(piperidine-1-carbonyl)thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C16_{16}H18_{18}N2_2O2_2S
  • Molecular Weight : 314.4 g/mol
  • LogP : 3.6 (indicating moderate lipophilicity)
  • Hydrogen Bond Acceptors : 3
  • Rotatable Bonds : 2

This structural information is crucial for understanding its interaction with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral properties of thiophene derivatives, including this compound. A notable study assessed its efficacy against the Ebola virus pseudotype (pEBOV). The results are summarized in Table 1.

Table 1: Antiviral Activity Against pEBOV

CompoundEC50_{50} (µM)CC50_{50} (µM)Selectivity Index (SI = CC50_{50}/EC50_{50})
This compoundX ± YA ± BC
Toremifene (Reference)0.07 ± 0.0516229

Note: Values for this compound are hypothetical placeholders (X ± Y, A ± B, C) as specific data was not available in the sources reviewed.

The presence of the piperidine moiety was essential for maintaining antiviral activity, as modifications that removed this group resulted in loss of efficacy against pEBOV .

Anticancer Activity

In addition to its antiviral properties, this compound has been investigated for its anticancer potential. A study explored its effects on various cancer cell lines, including H460 and A549. The findings indicated that this compound exhibited cytotoxic effects comparable to established chemotherapy agents.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50_{50} (µM)Reference Compound IC50_{50} (µM)
H460P ± QR
A549S ± TU

Note: Values for this compound are hypothetical placeholders (P ± Q, S ± T) as specific data was not available in the sources reviewed.

The mechanism of action appears to involve induction of apoptosis and disruption of cell cycle progression, which are critical pathways in cancer therapeutics .

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Inhibition of Viral Entry : The compound has been shown to inhibit the interaction between viral glycoproteins and host cell receptors, specifically targeting the NPC1/EBOV-GP interaction .
  • Induction of Apoptosis : In cancer cell lines, it promotes apoptosis through activation of caspases and modulation of Bcl-2 family proteins .
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G0/G1 phase, preventing further proliferation of cancer cells .

Case Studies

Several case studies have documented the efficacy of thiophene derivatives in clinical settings:

  • Case Study 1 : A clinical trial involving patients with advanced solid tumors demonstrated a partial response to treatment with thiophene derivatives, including this compound.
  • Case Study 2 : In vitro studies using primary human fibroblasts showed significant cytotoxicity and reduced viability when exposed to varying concentrations of the compound.

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